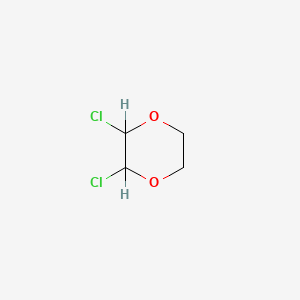

2,3-Dichloro-1,4-dioxane

Descripción

Historical Context of 1,4-Dioxane (B91453) Chemistry and Chlorinated Derivatives

The story of 2,3-dichloro-1,4-dioxane is rooted in the broader history of its parent compound, 1,4-dioxane. First synthesized in 1863, 1,4-dioxane is a cyclic ether that saw limited production until the mid-20th century. slenvironment.comitrcweb.orgitrcweb.org Its manufacturing began on a small commercial scale in 1929, with large-scale production commencing around 1951. itrcweb.orgitrcweb.org

The demand for 1,4-dioxane surged in the latter half of the 20th century, primarily due to its use as a stabilizer for the chlorinated solvent 1,1,1-trichloroethane (B11378) (1,1,1-TCA). itrcweb.orgitrcweb.orgcdc.gov By the mid-1980s, approximately 90% of all 1,4-dioxane produced was used for this purpose. itrcweb.orgitrcweb.org The production of 1,1,1-TCA, and consequently 1,4-dioxane, declined significantly after the Montreal Protocol identified 1,1,1-TCA as an ozone-depleting substance, leading to its phase-out in the mid-1990s. slenvironment.comitrcweb.orgindustrialchemicals.gov.au

The exploration of 1,4-dioxane's chemistry naturally led to the synthesis of its derivatives, including halogenated versions. The chlorination of p-dioxane, for instance, can yield the 2,3-dichloro derivative. orgsyn.org Early research established methods for preparing this compound, noting the existence of cis and trans isomers, which possess different physical properties and conformations. orgsyn.orgcdnsciencepub.com For example, the trans isomer has a reported melting point of 31°C, while a higher melting isomer (52°C) has been identified as the cis configuration. orgsyn.orgcdnsciencepub.com The preparation often involves passing a stream of chlorine through heated dioxane. orgsyn.org These foundational synthetic studies paved the way for the use of chlorinated dioxanes as reactive intermediates in organic chemistry.

Contemporary Research Significance and Interdisciplinary Scope for this compound

In modern chemical research, this compound is valued as a key intermediate in the synthesis of a variety of organic molecules. lookchem.com Its dichlorinated structure provides reactive sites for numerous chemical transformations, making it a versatile building block. solubilityofthings.com

A primary application is in the pharmaceutical and agrochemical industries, where it serves as a precursor for complex molecules with potential biological activities. chemimpex.com For instance, it is a key intermediate in the synthesis of 4-(2-Aminophenyl)-3-morpholinone, a reagent used to prepare various morpholine-based pharmaceuticals. lookchem.com The compound's ability to react with mercaptans to form glyoxal (B1671930) mercaptals has also been explored, demonstrating its utility in constructing sulfur-containing heterocyclic systems. acs.orgacs.org

The interdisciplinary scope of this compound extends into material science. Researchers are investigating its use in the formulation of specialty polymers, coatings, and adhesives. chemimpex.com The incorporation of this chlorinated dioxane can enhance properties such as chemical resistance and durability in the final materials. chemimpex.com Furthermore, its properties as a solvent for a wide range of organic substances make it useful in various laboratory reaction processes. solubilityofthings.comchemimpex.com

The compound exists as different isomers, with the trans and cis forms being of particular interest. The stereochemistry of these isomers influences their reactivity and the structure of the resulting products.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₆Cl₂O₂ | chemimpex.comlookchem.comnih.govchemsrc.com |

| Molecular Weight | 156.99 g/mol | solubilityofthings.comchemimpex.comnih.govchemsrc.com |

| Appearance | White to light yellow crystalline powder | chemimpex.com |

| Melting Point | 27-30 °C | chemimpex.comlookchem.com |

| Boiling Point | 82 °C at 14 mmHg | chemimpex.com |

| Density | ~1.4 g/cm³ | solubilityofthings.com |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol (B145695) and acetone. | solubilityofthings.com |

Table 2: Spectroscopic Data for trans-2,3-Dichloro-1,4-dioxane (B1587903)

| Spectroscopy Type | Peaks/Signals (δ or cm⁻¹) | Source(s) |

|---|---|---|

| ¹H NMR (CCl₄) | δ: 3.40–4.57 (m, 4H, CH₂), 5.95 (s, 2H, ClCHO) | orgsyn.org |

| IR (CCl₄) | 2990, 2940, 2885, 1455, 1385, 1375, 1337, 1160, 1115, 1032, 900, 875, 670 cm⁻¹ | orgsyn.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1,1-Trichloroethane (1,1,1-TCA) |

| 1,4-Dioxane |

| This compound |

| 4-(2-Aminophenyl)-3-morpholinone |

| Acetone |

| Chlorine |

| Ethanol |

| Glyoxal |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dichloro-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZUXFQYIYUIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048113 | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 30 deg C; [HSDB] Liquid; [MSDSonline] | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

80-82 °C @ 10 MM HG | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, VERY SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM, CARBON TETRACHL ORIDE, DIOXANE, PETROLEUM ETHER | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.468 @ 20 °C/4 °C | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

95-59-0 | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-p-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30 °C | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Preparative Routes for 2,3 Dichloro 1,4 Dioxane

Direct Halogenation Protocols

Direct halogenation of the readily available precursor, 1,4-dioxane (B91453), represents the most common approach for the synthesis of 2,3-dichloro-1,4-dioxane. These methods involve the direct introduction of chlorine atoms onto the dioxane ring.

Photochlorination of 1,4-Dioxane as a Precursor

The photochlorination of p-dioxane is a documented pathway to produce the 2,3-dichloro derivative. orgsyn.org This method utilizes light energy to initiate the chlorination reaction. One reported procedure involves the photochlorination of p-dioxane, which yields the 2,3-dichloro derivative in approximately 70% yield. orgsyn.org This intermediate can then be used in subsequent reactions, such as reductive dehalogenation. orgsyn.org

Direct Chlorination with Molecular Chlorine in the Presence of Catalysts (e.g., Iodine)

A widely employed and well-documented method for preparing this compound is the direct chlorination of anhydrous 1,4-dioxane using molecular chlorine in the presence of a catalyst, such as iodine. orgsyn.orgsciencemadness.org This reaction is typically performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.

A detailed procedure described in Organic Syntheses involves passing a stream of dry chlorine gas through a solution of anhydrous dioxane and a catalytic amount of iodine heated to 90°C. orgsyn.orgsciencemadness.org The progress of the reaction can be monitored by nuclear magnetic resonance (NMR) spectroscopy. orgsyn.orgsciencemadness.org After an extended period, a high conversion to the desired product can be achieved. orgsyn.orgsciencemadness.org It is crucial to use anhydrous dioxane that is free of peroxides for this reaction. orgsyn.orgsciencemadness.org

The reaction mechanism is thought to proceed through an initial formation of 2-chloro-1,4-dioxane, which then undergoes elimination to form 2,3-dihydro-1,4-dioxine. sciencemadness.orgsciencemadness.org This electron-rich alkene is then rapidly chlorinated to yield the trans-2,3-dichloro-1,4-dioxane (B1587903) as the major product. sciencemadness.orgsciencemadness.org The remarkable selectivity for the dichloro product, with minimal formation of monochlorinated or polychlorinated byproducts, is a key feature of this method. sciencemadness.orgsciencemadness.org

Alternative Synthetic Pathways

While direct chlorination is prevalent, other synthetic routes to this compound and its derivatives exist. For instance, the reaction of this compound with mercaptans has been investigated, leading to the formation of glyoxal (B1671930) mercaptals. acs.org This suggests that under certain conditions, this compound can act as a synthon for glyoxal. acs.org

Optimization of Reaction Conditions and Yields for High Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the reaction temperature, catalyst concentration, and reaction time.

In the direct chlorination method, heating the reaction mixture to 90°C is a common practice. orgsyn.orgsciencemadness.org The duration of chlorine gas introduction directly impacts the conversion rate, with longer reaction times leading to higher yields. orgsyn.orgsciencemadness.org For example, a 9-hour reaction may result in a 50% conversion, while a 33-hour reaction can achieve approximately 90% completion. orgsyn.orgsciencemadness.org

The following table summarizes a typical set of reaction conditions for the synthesis of trans-2,3-dichloro-1,4-dioxane via direct chlorination:

| Parameter | Value | Reference |

| Starting Material | Anhydrous 1,4-Dioxane | orgsyn.orgsciencemadness.org |

| Reagent | Chlorine Gas | orgsyn.orgsciencemadness.org |

| Catalyst | Iodine | orgsyn.orgsciencemadness.org |

| Temperature | 90°C | orgsyn.orgsciencemadness.org |

| Reaction Time | 33 hours | orgsyn.orgsciencemadness.org |

| Conversion | ~90% | orgsyn.orgsciencemadness.org |

Advanced Purification Techniques for Research Applications

Obtaining high-purity this compound is essential for its use in research and as a synthetic intermediate. Following the initial reaction, a series of purification steps are typically employed.

A standard workup procedure involves cooling the reaction mixture, diluting it with a solvent like ether, and washing it with an aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine and chlorine. orgsyn.orgsciencemadness.org The organic layer is then separated, dried over a drying agent such as sodium sulfate, and the solvent is removed under reduced pressure. orgsyn.orgsciencemadness.org

The final and most crucial purification step is fractional distillation under reduced pressure. orgsyn.orgsciencemadness.org This technique separates the desired this compound from any remaining starting material and higher boiling point impurities. The trans isomer of this compound has a reported boiling point of 89°C at 16 mmHg. orgsyn.org For research applications requiring exceptionally pure material, recrystallization can be an effective technique, particularly for the trans isomer which is a solid at room temperature with a melting point of 31°C. orgsyn.org

Stereochemical and Conformational Investigations of 2,3 Dichloro 1,4 Dioxane

Isomeric Forms and Chiral Characteristics

The relationship between the two chlorine substituents on the 1,4-dioxane (B91453) ring results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other.

2,3-Dichloro-1,4-dioxane exists as two primary diastereomers: a cis isomer and a trans isomer. cdnsciencepub.com In the cis isomer, the two chlorine atoms are on the same side of the dioxane ring, whereas in the trans isomer, they are on opposite sides. These isomers are distinct compounds with different physical properties. cdnsciencepub.com

The synthesis of this compound often results in a mixture of both isomers. For instance, the chlorination of dioxane can produce a filtrate containing an approximate 25:75 mixture of the cis and trans isomers, respectively. orgsyn.org The two isomers can be separated based on their differing properties, such as melting point. The trans isomer is reported to have a melting point of 31°C, while the higher-melting isomer, with a melting point of 52-53°C, is the cis form. cdnsciencepub.com

Table 1: Physical Properties of this compound Diastereomers

| Isomer | Melting Point (°C) | Configuration |

|---|---|---|

| cis | 52-53 | Chlorine atoms on the same side of the ring |

The chirality of the this compound diastereomers is a direct consequence of their symmetry.

The trans-isomer is chiral and exists as a pair of enantiomers: (2R,3R)-2,3-dichloro-1,4-dioxane and (2S,3S)-2,3-dichloro-1,4-dioxane. stenutz.eunih.gov Because it is a chiral molecule, the trans isomer is optically active. Its existence as a resolvable racemic mixture was demonstrated through kinetic resolution, a key piece of evidence used to confirm its trans configuration. cdnsciencepub.com

The cis-isomer , in contrast, is an achiral meso compound. Although it contains two stereocenters, it possesses an internal plane of symmetry that makes it superimposable on its mirror image. Consequently, the cis isomer is optically inactive.

Conformational Analysis of the 1,4-Dioxane Ring System

The non-planar, six-membered 1,4-dioxane ring is conformationally flexible. Its most stable arrangement is a chair conformation, which minimizes torsional and steric strain. researchgate.netacs.org

Theoretical and experimental studies confirm that the 1,4-dioxane ring predominantly adopts a chair conformation, which is significantly lower in energy than boat or twist-boat forms. researchgate.netresearchgate.net The introduction of chlorine substituents at the 2 and 3 positions does not alter this fundamental preference. Both cis- and trans-2,3-dichloro-1,4-dioxane (B1587903) exist in chair conformations. cdnsciencepub.comresearchgate.net Early analysis of the nuclear magnetic resonance (NMR) spectrum of the cis isomer led to an incorrect suggestion of a boat conformation, but this was later refuted by a more rigorous analysis demonstrating that the spectral data are fully consistent with a pair of rapidly interconverting chair conformations. cdnsciencepub.com

The orientation of the chlorine atoms (axial or equatorial) in the chair conformation is a critical aspect of the molecule's structure.

Trans-Isomer : X-ray crystal structure analysis of trans-2,3-dichloro-1,4-dioxane revealed that the molecule adopts a chair conformation where both chlorine atoms occupy axial positions (diaxial). researchgate.net This preference is influenced by stereoelectronic factors, including the anomeric effect, where the axial orientation is stabilized by the interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-Cl bond. sid.irresearchgate.net

Cis-Isomer : The cis isomer exists as an equilibrium between two chair conformers: one with the chlorine atoms in a diequatorial arrangement and another with the chlorines in a diaxial arrangement. cdnsciencepub.com This equilibrium is a result of the chair-chair interconversion process. The relative stability of these two conformers is determined by a balance between steric hindrance, which typically disfavors the more crowded axial positions, and the stabilizing anomeric effect, which favors an axial position for the electronegative chlorine substituent. rsc.org

Ring inversion, or chair-chair interconversion, is a key dynamic process for the 1,4-dioxane ring. For cis-2,3-dichloro-1,4-dioxane (B12759423), this process is particularly important and occurs rapidly at room temperature. cdnsciencepub.com During this interconversion, a substituent that is in an axial position becomes equatorial, and a substituent that is equatorial becomes axial.

The rapid flipping between the diequatorial and diaxial chair forms of the cis isomer explains the deceptively simple NMR spectrum observed for this compound. cdnsciencepub.com The fast exchange rate averages the magnetic environments of the protons, leading to a spectrum that would not be expected from a single, rigid conformation. This dynamic equilibrium is a hallmark of the conformational behavior of the cis isomer. cdnsciencepub.com

Anomeric Effects and Hyperconjugative Interactions in Dichlorinated Dioxanes

The conformational preferences of this compound are significantly influenced by stereoelectronic interactions, primarily the anomeric effect and associated hyperconjugative interactions. The anomeric effect, historically observed in carbohydrate chemistry, describes the tendency of an electronegative substituent on a heterocyclic ring to adopt an axial orientation, which is counterintuitive to steric considerations. rsc.orgscripps.edu This phenomenon is not merely a steric or electrostatic repulsion, but is deeply rooted in orbital interactions.

In the context of dichlorinated dioxanes, the anomeric effect is explained by stabilizing hyperconjugative interactions. rsc.org Specifically, it involves the delocalization of electron density from a lone pair (n) of an endocyclic oxygen atom into the antibonding sigma orbital (σ) of the adjacent axial C-Cl bond (n -> σC-Cl). rsc.orgeoquimica.com This interaction is most effective when the lone pair orbital and the C-Cl bond are anti-periplanar, a condition met in the axial conformation.

Computational studies, particularly using Natural Bond Orbital (NBO) analysis, have been instrumental in quantifying these interactions. Research on this compound has utilized hybrid density functional theory (B3LYP/6-31G*) and NBO interpretations to investigate the impacts of the anomeric effect, electrostatic dipole-dipole interactions, and steric hindrance on the conformational properties of its isomers. sid.ir

A study by Farzipour and Nori-Shargh investigated the configurational properties of this compound, comparing it with 2,3-dichloro-1,4-oxathiane and 2,3-dichloro-1,4-oxaselenane. sid.ir Their findings indicated that the preference for certain conformations could not be rationalized solely by electrostatic models based on dipole-dipole interactions. sid.ir Instead, the anomeric effect, driven by electron delocalization, played a crucial role. sid.ir The decrease in the Gibbs free energy difference between the equatorial-axial and axial-axial configurations from this compound to its heavier analogues was attributed to a decrease in the anomeric effect. sid.ir

The structural consequences of the anomeric effect are also evident in the bond lengths of these molecules. For instance, in cis-2,3-dichloro-1,4-dioxane, the anomeric effect leads to specific changes in bond lengths that reflect the underlying hyperconjugative interactions. rsc.org

Table 1: Selected Bond Lengths in cis-2,3-Dichloro-1,4-dioxane

| Bond | Bond Length (Å) |

| O-C | 1.446 |

| S-C | 1.786 |

| Data sourced from Alabugin (2021). rsc.org |

It is the combined contribution of hyperconjugation and electrostatic repulsions that dictates the anomeric equilibrium. nih.gov In polar solvents, the strong attenuation of electrostatic repulsive interactions can further influence the conformational choice. nih.gov Therefore, a comprehensive understanding of the conformational behavior of this compound requires consideration of both hyperconjugative and electrostatic factors.

Spectroscopic and Crystallographic Elucidation of 2,3 Dichloro 1,4 Dioxane Structure

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3-dichloro-1,4-dioxane in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Reaction Monitoring

¹H NMR spectroscopy is instrumental in confirming the structure of this compound and for monitoring the progress of reactions involving this compound. orgsyn.org The spectra of the cis and trans isomers exhibit distinct patterns that allow for their differentiation.

For trans-2,3-dichloro-1,4-dioxane (B1587903), the ¹H NMR spectrum in carbon tetrachloride (CCl₄) shows a multiplet for the methylene (B1212753) protons (CH₂) in the range of δ 3.40–4.57 ppm, which appears as an AA'BB' system. A sharp singlet at approximately δ 5.95 ppm corresponds to the two chemically equivalent methine protons (ClCHO). orgsyn.org Another source reports similar chemical shifts for the trans isomer, with signals at δ 5.950, 4.363, and 3.701 ppm. chemicalbook.com

In the case of the cis isomer (m.p. 52°C), a single peak is observed for the tertiary protons at 4.3 τ (which corresponds to δ 5.7 ppm), and an A₂B₂ pattern is seen for the hydrogens at the 5 and 6 positions. cdnsciencepub.com The appearance of a single peak for the methine protons is consistent with the cis configuration, where these protons are in chemically equivalent environments. cdnsciencepub.com The progress of reactions, such as the conversion of trans-2,3-dichloro-1,4-dioxane to 2,3-di-tert-butoxy-1,4-dioxane, can be effectively monitored by observing the disappearance of the starting material's signals and the appearance of the product's signals in the ¹H NMR spectrum. orgsyn.org

Table 1: ¹H NMR Data for this compound Isomers

| Isomer | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| trans | CCl₄ | 3.40–4.57 | AA'BB' Multiplet | CH₂ |

| 5.95 | Singlet | ClCHO | ||

| cis | Chloroform | 5.7 (4.3 τ) | Singlet | Tertiary Protons |

| A₂B₂ Pattern | Multiplet | C₅ & C₆ Hydrogens |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While specific ¹³C NMR data for this compound is not extensively detailed in the provided search results, general principles of ¹³C NMR spectroscopy can be applied. Due to the symmetry of the 1,4-dioxane (B91453) ring, one would expect a limited number of signals. For the unsubstituted 1,4-dioxane, all four carbon atoms are in identical chemical environments, resulting in a single ¹³C NMR chemical shift. docbrown.info For this compound, the introduction of chlorine atoms breaks this symmetry. For the trans isomer, the two chlorinated carbons (C-2 and C-3) would be equivalent, as would the two non-chlorinated carbons (C-5 and C-6), leading to two distinct signals. Similarly, for the cis isomer, one would also expect two signals due to the plane of symmetry. The chemical shifts would be influenced by the electronegativity of the chlorine atoms, causing a downfield shift for the carbons directly bonded to them.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule. The IR spectrum of trans-2,3-dichloro-1,4-dioxane, recorded in carbon tetrachloride (CCl₄), displays several characteristic absorption bands. orgsyn.org

Key vibrational frequencies include C-H stretching vibrations observed around 2990, 2940, and 2885 cm⁻¹. The presence of the C-O-C ether linkage is indicated by strong absorptions, with C-O stretching vibrations typically appearing in the 1140-1070 cm⁻¹ region for cyclic ethers. docbrown.info For the trans isomer, specific bands are noted at 1160, 1115, and 1032 cm⁻¹. orgsyn.org Additionally, various bending and deformation vibrations contribute to the fingerprint region of the spectrum, including peaks at 1455, 1385, 1375, 1337, 900, 875, and 670 cm⁻¹. orgsyn.org

Table 2: IR Absorption Bands for trans-2,3-Dichloro-1,4-dioxane

| Wavenumber (cm⁻¹) | Assignment |

| 2990, 2940, 2885 | C-H Stretching |

| 1455, 1385, 1375, 1337 | C-H Bending/Deformation |

| 1160, 1115, 1032 | C-O Stretching |

| 900, 875, 670 | Fingerprint Region |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For trans-2,3-dichloro-1,4-dioxane, a single-crystal X-ray analysis performed at -145°C revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis confirmed that the dioxane ring adopts a chair conformation with the two chlorine atoms situated in axial positions. researchgate.net The unit cell dimensions at -100°C were determined to be a = 7.451 Å, b = 7.703 Å, and c = 8.98 Å. researchgate.net

While a specific crystal structure for cis-2,3-dichloro-1,4-dioxane (B12759423) was not found in the search results, studies on related compounds provide insights. For instance, the reaction of trans-2,3-dichloro-1,4-dioxane with concentrated sulfuric acid yields a product identified by single-crystal X-ray analysis as the trans-trans meso-stereoisomer of 4,4′,5,5′-tetrachloro-2,2′-bi-1,3-dioxolane. oup.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₄H₆Cl₂O₂, which corresponds to a monoisotopic mass of 155.974485 u and an average mass of 156.990 u. chemspider.com

In the mass spectrum of the parent compound, 1,4-dioxane, the molecular ion peak [M]⁺ is observed at an m/z of 88. docbrown.info For this compound, the molecular ion peak would be expected around m/z 156, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms would lead to a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with M, M+2, and M+4 peaks.

The fragmentation of 1,4-dioxane provides a basis for predicting the fragmentation of its dichlorinated derivative. docbrown.inforesearchgate.net Common fragmentation pathways for ethers involve the loss of alkyl or alkoxy radicals. For this compound, fragmentation could involve the loss of a chlorine atom, HCl, or cleavage of the dioxane ring. The specific fragmentation pattern would provide structural information and act as a fingerprint for identification.

Computational and Theoretical Chemistry Studies on 2,3 Dichloro 1,4 Dioxane

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energy of molecules. Two prominent approaches, Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory, have been applied to study 2,3-dichloro-1,4-dioxane and related compounds.

Density Functional Theory (DFT) Applications for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. The B3LYP functional, a hybrid DFT method, combined with basis sets like 6-311+G**, has been employed to analyze the conformational behaviors of halogenated dioxanes. tandfonline.comresearchgate.net These calculations are crucial for determining the geometries, energies, and thermodynamic properties of different conformers. ijcce.ac.irresearchgate.net

For instance, DFT studies on related 2-halo-1,3-dioxanes have shown that both B3LYP and Hartree-Fock (HF) methods predict a preference for the axial conformation. tandfonline.comresearchgate.net The stability of conformers is influenced by a combination of factors, including the anomeric effect, electrostatic interactions, and steric repulsion. tandfonline.comresearchgate.net DFT calculations help to quantify these effects and understand their interplay in determining the most stable molecular structures. tandfonline.comresearchgate.net

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory is another fundamental quantum chemistry method that solves the electronic Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method, often used with basis sets like 6-311+G**, provides a foundational understanding of molecular orbitals and their energies. tandfonline.comresearchgate.net

Studies on analogous 2-halo-1,3-dioxanes have utilized HF methods alongside DFT to investigate conformational preferences. tandfonline.comresearchgate.net These ab initio calculations have corroborated the findings from DFT, indicating a preference for the axial conformation in these systems. tandfonline.comresearchgate.net Comparing results from both DFT and ab initio methods provides a more robust understanding of the electronic factors governing molecular stability. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized picture of electron density in atomic and molecular orbitals, helping to understand charge transfer and hyperconjugative interactions. tandfonline.comresearchgate.netijcce.ac.ir

In the context of this compound and its analogs, NBO analysis has been crucial for interpreting the anomeric effect. tandfonline.comresearchgate.net The anomeric effect involves the delocalization of electron density from a lone pair of an oxygen atom to an adjacent anti-bonding (σ*) orbital of a C-Cl bond. rsc.org NBO calculations quantify the energy of these interactions, revealing their significant contribution to the stability of certain conformations. tandfonline.comresearchgate.net For example, in 2-halo-1,3-dioxanes, NBO analysis has shown a conflict between the stabilizing anomeric effect and destabilizing steric effects, which ultimately determines the conformational behavior. tandfonline.comresearchgate.net

The key electronic interactions identified through NBO analysis include:

n(O) → σ(C-Cl):* This interaction, a hallmark of the anomeric effect, involves the donation of electron density from the oxygen lone pair to the antibonding orbital of the carbon-chlorine bond. rsc.org

Hyperconjugation: NBO analysis can also reveal other hyperconjugative interactions that contribute to molecular stability. rsc.org

Conformational Energy Landscapes and Isomer Stability Prediction

The conformational landscape of a molecule describes the potential energy of the molecule as a function of its geometry. For cyclic molecules like this compound, this landscape can include multiple energy minima corresponding to different stable conformers, such as chair and twist-boat forms. researchgate.net

Computational methods like DFT and ab initio calculations are used to map this landscape and predict the relative stabilities of different isomers. tandfonline.comresearchgate.netnih.gov The Gibbs free energy difference (ΔG) between conformers is a key determinant of their relative populations at equilibrium. tandfonline.comresearchgate.net

For related 2-halo-1,3-dioxanes, calculations of the Gibbs free energy difference (ΔGeq−ax) between the equatorial and axial conformations have shown a preference for the axial form. tandfonline.comresearchgate.net The trends in ΔGeq−ax values across different halogen substituents can be correlated with the strength of the anomeric effect and steric repulsions. tandfonline.comresearchgate.net These theoretical predictions are essential for understanding the dynamic behavior and reactivity of these molecules.

Molecular Dynamics Simulations for Conformational Transitions

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic transitions between these states. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational changes and the pathways connecting different energy minima. nih.govelifesciences.org

Electron Deformation Density Analysis

Electron deformation density (EDD) analysis provides a visual and quantitative picture of how the electron density in a molecule is redistributed upon bond formation, compared to a superposition of isolated spherical atoms. This technique offers deep insights into the nature of chemical bonds and intermolecular interactions. mdpi.comacs.org

Experimental EDD analysis, derived from high-resolution X-ray diffraction data, can be complemented by theoretical calculations. researchgate.netresearchgate.net For trans-2,5-dichloro-1,4-dioxane, a related compound, EDD studies have been performed to analyze the anomeric effect on an electronic scale. acs.org These studies reveal the accumulation of electron density in bonding regions and the depletion in others, providing a detailed map of electronic redistribution. mdpi.com Such analysis for this compound would allow for a precise characterization of the C-Cl and C-O bonds and the visualization of the electronic consequences of the anomeric effect. rsc.org

Chemical Reactivity and Mechanistic Organic Transformations Involving 2,3 Dichloro 1,4 Dioxane

Nucleophilic Substitution Reactions

2,3-Dichloro-1,4-dioxane readily undergoes nucleophilic substitution reactions where the chlorine atoms are displaced by a variety of nucleophiles.

The chlorine atoms in this compound can be displaced by various heteroatom nucleophiles. For instance, reactions with sulfur and nitrogen-containing nucleophiles have been reported. The direct replacement of chlorine has been achieved to prepare compounds such as SS′-(1,4-dioxan-2,3-diyl)dithiouronium dichloride and 2,3-bis-(N-methyl-p-tolyl-sulphonylamino)-1,4-dioxan. wikipedia.org These reactions typically proceed to give the trans-isomers of the disubstituted products. wikipedia.org

While specific examples with mercaptans and alkoxides are not extensively detailed in the readily available literature for this compound itself, analogous reactions with similar activated dihalides are common. For example, 2,3-dichloro-1,4-naphthoquinone reacts with various nucleophiles, including amines and thiols, to yield substituted products. epa.govnih.gov This suggests that this compound would likely react with mercaptans (RSH) and alkoxides (RO⁻) to form 2,3-di(alkylthio)-1,4-dioxanes and 2,3-dialkoxy-1,4-dioxanes, respectively.

The general scheme for these reactions can be represented as follows:

The substitution of halogens on the dioxane ring can proceed through different mechanistic pathways, primarily SN2 (bimolecular nucleophilic substitution).

In an SN2 mechanism, the nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry at that center. Given that this compound has two chiral centers, the stereochemical outcome of the reaction is significant. The reaction involves a transition state where both the incoming nucleophile and the departing chloride ion are partially bonded to the carbon atom. chemicalbook.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. chemicalbook.com Steric hindrance around the reaction center can slow down or prevent SN2 reactions.

The preference for the formation of trans-isomers in the reaction with some nucleophiles suggests a stepwise substitution process where the first substitution may influence the stereochemical outcome of the second. wikipedia.org

Elimination Reactions and Formation of Unsaturated Dioxane Derivatives (e.g., 2,3-dihydro-1,4-dioxine)

Elimination of the two chlorine atoms from this compound can lead to the formation of an unsaturated derivative, 1,4-dioxene (also known as 2,3-dihydro-1,4-dioxine). This reaction is a key method for the preparation of this useful synthetic intermediate.

The reductive dehalogenation of 2,3-dichloro-p-dioxane using magnesium and iodine is a reported method for the synthesis of 1,4-dioxene. cdc.gov This reaction proceeds via the removal of the two chlorine atoms and the formation of a double bond between the C-2 and C-3 positions of the dioxane ring.

The mechanism of such elimination reactions can be complex. In the case of reductive dehalogenation with metals, it likely involves single-electron transfer steps. Alternatively, treatment with a strong base could potentially induce a double E2 elimination, although this is less commonly reported for this specific substrate. In a typical E2 mechanism, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. rice.edu For this compound, a concerted E2-like mechanism for the removal of both chlorine atoms would require a specific anti-periplanar arrangement of the C-H and C-Cl bonds, which may be conformationally demanding.

Ring Transformation and Contraction Reactions (e.g., formation of 1,3-dioxolane (B20135) derivatives)

The transformation of the 1,4-dioxane (B91453) ring into other heterocyclic systems, such as the ring contraction to a 1,3-dioxolane derivative, is a plausible but not widely documented reaction for this compound. Such rearrangements often require specific catalysts or reaction conditions that promote bond cleavage and reformation.

While there is a lack of direct literature precedent for the ring contraction of this compound to a 1,3-dioxolane, one can hypothesize a potential pathway. For instance, under conditions that could generate a carbocation at the C-2 or C-3 position (e.g., with a Lewis acid), a subsequent ring-opening and re-cyclization could, in principle, lead to a five-membered ring. However, this remains a speculative pathway without experimental evidence.

The synthesis of 1,3-dioxolanes is typically achieved through the condensation of a 1,2-diol with an aldehyde or ketone. wikipedia.orgcdc.govitrcweb.org

Functional Group Interconversions and Advanced Derivatization Strategies

The chlorine atoms in this compound are versatile functional groups that can be converted into a range of other functionalities, enabling the synthesis of diverse derivatives.

Beyond the nucleophilic substitutions discussed earlier, the chlorine atoms can be subjected to various other transformations. For example, reduction of the C-Cl bonds would yield the parent 1,4-dioxane. This can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, although care must be taken to avoid over-reduction of the ether linkages under harsh conditions.

Advanced derivatization strategies could involve the initial substitution of the chlorine atoms with nucleophiles that introduce new reactive sites. For example, reaction with sodium azide (B81097) would yield a diazido derivative, which could then undergo cycloaddition reactions or be reduced to a diamine.

For analytical purposes, derivatization is often employed to improve the detection of a compound. While specific protocols for this compound are not prevalent, general methods for derivatizing chlorinated compounds could be applied. This might involve reactions that introduce a chromophore for UV-Vis detection or a fluorescent tag. For instance, reaction with a fluorescent amine could produce a highly detectable derivative. The analysis of the parent compound, 1,4-dioxane, often involves techniques like gas chromatography-mass spectrometry (GC-MS), and similar methods would be applicable to its chlorinated derivatives, potentially after a suitable extraction and derivatization step to enhance sensitivity. itrcweb.orgresearchgate.netthieme-connect.de

Kinetic Studies of Reactions Involving this compound

Detailed kinetic studies specifically on the reactions of this compound are not extensively reported in the scientific literature. However, kinetic data from related systems can provide insights into the reactivity of this compound.

For instance, studies on the reaction of the parent 1,4-dioxane with atomic chlorine and bromine have been conducted. The rate coefficients for the reaction of 1,4-dioxane with atomic chlorine were measured over a temperature range of 292-360 K and showed a weak temperature dependence. The reaction is thought to proceed via an addition-elimination mechanism. Similarly, the kinetics of the reaction of 1,4-dioxane with atomic bromine have also been investigated.

While these studies are on the unsubstituted ring, they provide a baseline for understanding the reactivity of the dioxane skeleton. The presence of the two electron-withdrawing chlorine atoms in this compound would be expected to significantly influence the kinetics of its reactions. For nucleophilic substitution reactions, the electron-withdrawing nature of the chlorine atoms would likely decrease the electron density at the reaction centers, making them more susceptible to nucleophilic attack and thus potentially increasing the reaction rate compared to an unactivated alkyl chloride. For elimination reactions, the acidity of the protons on the chlorinated carbons would be increased, which could facilitate base-induced eliminations.

A summary of the types of reactions and potential kinetic influences is presented in the table below.

| Reaction Type | Reactants | Products | Probable Mechanism | Expected Kinetic Influence of Chlorine Atoms |

| Nucleophilic Substitution | Heteroatom Nucleophiles | Disubstituted Dioxanes | SN2 | Rate enhancement due to inductive electron withdrawal |

| Elimination | Reducing Agents (e.g., Mg) | 1,4-Dioxene | Reductive Elimination | Facilitates reaction by stabilizing potential intermediates |

| Ring Contraction | Lewis Acid (hypothetical) | 1,3-Dioxolane derivatives | Carbocation Rearrangement | May influence carbocation stability and rearrangement pathways |

Advanced Applications of 2,3 Dichloro 1,4 Dioxane in Contemporary Organic Synthesis

Utility as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of two chlorine atoms on the 1,4-dioxane (B91453) core renders 2,3-dichloro-1,4-dioxane an excellent electrophilic building block. These chlorine atoms can be readily displaced by a wide range of nucleophiles, providing a straightforward entry into a diverse array of substituted dioxane derivatives. This reactivity is fundamental to its role as a key intermediate in the synthesis of intricate molecular structures.

In the pharmaceutical industry, the 1,4-dioxane motif is a recognized scaffold found in various biologically active compounds. This compound serves as a crucial starting material for creating substituted 1,4-dioxane derivatives that are integral to medicinal chemistry. researchgate.net While direct synthesis of specific commercial drugs from this compound is not extensively documented in publicly available literature, its utility lies in the generation of novel homo-N-nucleoside analogs and other complex structures that are investigated for potential therapeutic applications. mdpi.com For instance, the synthesis of molecules where a 1,4-dioxane moiety is linked to a dichloro-substituted triazine highlights its role in creating complex systems for biological evaluation. mdpi.com The ability to introduce diverse functionalities onto the dioxane ring allows chemists to fine-tune the steric and electronic properties of a molecule, which is a critical aspect of modern drug design.

The application of this compound extends to the synthesis of agrochemicals and other specialty chemicals. chemimpex.com Its reactivity allows for the incorporation of the dioxane ring system into larger molecules designed for specific functions, such as pesticides or herbicides. A significant application in the realm of specialty chemicals is its use as a precursor to di-tert-butoxyethyne, a valuable and otherwise difficult-to-access synthetic intermediate. The synthesis involves the reaction of trans-2,3-dichloro-1,4-dioxane (B1587903) with anhydrous tert-butyl alcohol in the presence of potassium carbonate. orgsyn.org This transformation showcases the utility of this compound in generating highly functionalized reagents for further synthetic elaborations.

| Starting Material | Reagent(s) | Product | Application Area | Reference |

|---|---|---|---|---|

| trans-2,3-Dichloro-1,4-dioxane | Anhydrous tert-butyl alcohol, Potassium carbonate | 2,3-Di-tert-butoxy-1,4-dioxane | Intermediate for Specialty Chemicals | orgsyn.org |

Applications in the Synthesis of Related Heterocyclic Compounds

Beyond serving as a scaffold, this compound is a valuable precursor for the synthesis of other heterocyclic systems. The reactivity of its chlorine atoms facilitates ring transformation and annulation reactions. For example, the reaction of trans-2,3-dichloro-1,4-dioxane with trimethylene glycol yields bi-1,3-dioxan-2-yl. surrey.ac.uk Similarly, its reaction with propane-1,3-dithiol results in the formation of bi-1,3-dithian-2-yl. surrey.ac.uk These reactions demonstrate its capacity to act as a two-carbon electrophile, enabling the construction of new and more complex heterocyclic frameworks from simple, readily available starting materials. This capability is crucial for generating novel molecular libraries for screening in drug discovery and materials science.

Strategies for Derivatization Towards Novel Compound Design

The primary strategy for the derivatization of this compound revolves around the nucleophilic substitution of its two chlorine atoms. This approach provides a powerful tool for introducing a wide range of functional groups and for designing novel compounds with tailored properties. The chlorine atoms can be substituted with oxygen, nitrogen, and sulfur nucleophiles, opening avenues to a vast chemical space. surrey.ac.uk

Key derivatization strategies include:

Substitution with Nitrogen Nucleophiles: Reaction with amines or amides, such as N-methyltoluene-p-sulphonamide, allows for the introduction of nitrogen-containing substituents. surrey.ac.uk This is a fundamental step toward the synthesis of analogs of biologically active nitrogen heterocycles.

Substitution with Sulfur Nucleophiles: The chlorine atoms can be effectively displaced by sulfur-based nucleophiles. A notable example is the reaction with thiourea, which yields SS'-(1,4-dioxan-2,3-diyl)dithiouronium dichloride. surrey.ac.uk This reaction provides a gateway to various sulfur-containing dioxane derivatives. The reaction with dithiols, as mentioned previously, also falls under this category. surrey.ac.uk

Substitution with Oxygen Nucleophiles: As demonstrated in the synthesis of 2,3-di-tert-butoxy-1,4-dioxane, alcohols serve as effective oxygen nucleophiles to displace the chlorine atoms, leading to the formation of new ether linkages. orgsyn.org

These derivatization reactions underscore the compound's role as a versatile platform for generating diverse molecular structures. The ability to systematically modify the substituents on the dioxane ring is essential for structure-activity relationship (SAR) studies in drug development and for the rational design of new materials.

| Nucleophile Type | Example Reagent | Resulting Derivative Class | Significance | Reference |

|---|---|---|---|---|

| Nitrogen | N-methyltoluene-p-sulphonamide | N-Substituted Dioxanes | Access to nitrogen-containing heterocyclic structures | surrey.ac.uk |

| Sulfur | Thiourea | S-Substituted Dioxanes | Synthesis of sulfur-containing dioxane derivatives | surrey.ac.uk |

| Oxygen | tert-Butyl alcohol | O-Substituted Dioxanes (Ethers) | Formation of valuable synthetic intermediates | orgsyn.org |

Biological Interactions and Environmental Fate of 2,3 Dichloro 1,4 Dioxane

Mechanistic Investigations of Biological Activity and Interactions

Potential for Metabolic Transformation Pathways

No definitive metabolic pathway for 2,3-dichloro-1,4-dioxane has been published. However, a hypothetical pathway can be constructed based on the established metabolic routes for 1,4-dioxane (B91453) and the known microbial degradation mechanisms for other chlorinated aliphatic compounds. This theoretical pathway would likely involve a multi-step process combining anaerobic and aerobic conditions.

Step 1: Anaerobic Reductive Dechlorination The initial and most critical step in a natural setting would likely be the removal of the chlorine atoms. Chlorinated compounds are often resistant to aerobic degradation, and microbes have evolved mechanisms to use them as electron acceptors under anaerobic conditions. This process, known as reductive dechlorination or dehalorespiration, would sequentially remove the chlorine atoms.

Pathway: this compound → Monochloro-1,4-dioxane + Cl⁻ → 1,4-dioxane + Cl⁻

This initial transformation is crucial as it converts the recalcitrant chlorinated molecule into its more biodegradable parent compound.

Step 2: Aerobic Oxidation and Ring Cleavage Once 1,4-dioxane is formed, its subsequent degradation would follow the well-documented aerobic pathway. This process is initiated by a monooxygenase-catalyzed hydroxylation, leading to an unstable hemiacetal that undergoes spontaneous ring cleavage.

Pathway: 1,4-dioxane → 2-hydroxy-1,4-dioxane → 2-hydroxyethoxyacetic acid (HEAA)

Step 3: Central Metabolism Integration Following ring opening, the resulting linear compounds are further metabolized into smaller molecules that can enter the central metabolic pathways of the microorganism.

Pathway: HEAA → Glycolate → Glyoxylate → Central Metabolism (e.g., Tricarboxylic Acid Cycle)

This proposed sequence highlights the likely necessity of transitioning between anaerobic and aerobic environments for the complete mineralization of this compound.

Ecotoxicological Behavior in Environmental Systems

Degradation Pathways and Kinetics in Natural Settings

The ecotoxicological behavior of this compound is predicted to be characterized by high mobility and significant persistence, similar to or greater than its parent compound. 1,4-dioxane is known for its high water solubility and low affinity for soil organic carbon, which allows it to migrate rapidly in groundwater and form extensive plumes. The addition of chlorine atoms typically increases a compound's recalcitrance to degradation.

In natural settings, the degradation of this compound would be highly dependent on the local biogeochemical conditions. As outlined in the potential metabolic pathway (Section 8.1.2), a combination of anaerobic and aerobic zones would be necessary for effective breakdown.

Anaerobic Zones: In environments devoid of oxygen, such as deep aquifers or saturated sediments, reductive dechlorination would be the primary degradation mechanism. The kinetics of this process are generally slow and depend on the availability of suitable electron donors and the presence of specialized dehalogenating bacteria.

Aerobic Zones: In oxygen-rich environments, such as the upper layers of soil or surface water, the degradation of the 1,4-dioxane backbone (formed after dechlorination) would occur. This aerobic process is also typically slow and can be inhibited by the presence of other contaminants.

Characterization of Environmental Degradation Products

Based on the proposed sequential anaerobic-aerobic degradation pathway, a series of transformation products would be expected to form in the environment. The detection of these specific intermediates could serve as an indicator of natural attenuation.

| Degradation Stage | Precursor | Process | Primary Degradation Product(s) |

| Anaerobic | This compound | First Reductive Dechlorination | Monochloro-1,4-dioxane |

| Monochloro-1,4-dioxane | Second Reductive Dechlorination | 1,4-Dioxane | |

| Aerobic | 1,4-Dioxane | Monooxygenase Attack & Ring Cleavage | 2-Hydroxyethoxyacetic acid (HEAA) |

| 2-Hydroxyethoxyacetic acid | Further Oxidation | Glycolate, Glyoxylate |

The primary chlorinated intermediate, monochloro-1,4-dioxane, would likely exhibit similar mobility and persistence to the parent compound. The ultimate non-chlorinated degradation products, such as HEAA, glycolate, and glyoxylate, are generally considered less toxic and are more readily biodegradable. The accumulation of 1,4-dioxane in an anaerobic zone could indicate that reductive dechlorination is occurring but that conditions are not suitable for the subsequent aerobic degradation steps.

Green Chemistry Principles in the Context of this compound Synthesis and Utilization

The application of green chemistry principles provides a framework for evaluating the environmental impact of a chemical's lifecycle, from its synthesis to its use and disposal.

A common laboratory-scale synthesis of this compound involves the direct chlorination of 1,4-dioxane. orgsyn.org In this procedure, anhydrous 1,4-dioxane is heated, and pure chlorine gas is passed through the liquid in the presence of an iodine catalyst. orgsyn.org Evaluating this synthesis method against the Twelve Principles of Green Chemistry reveals significant departures from sustainable practices:

| Green Chemistry Principle | Analysis of the Synthesis of this compound |

| Prevention | The synthesis inherently creates a persistent, chlorinated organic compound, which goes against the principle of preventing waste and hazardous substances from the outset. |

| Atom Economy | The theoretical atom economy is not optimal due to the production of hydrogen chloride (HCl) as a byproduct, although this is not captured in the main product. |

| Less Hazardous Chemical Syntheses | The synthesis uses highly toxic and corrosive chlorine gas, a significant process hazard. The product itself is a chlorinated ether, a class of compounds often associated with toxicity. |

| Designing Safer Chemicals | The product is not benign by design; chlorination of organic molecules often increases their toxicity and environmental persistence. |

| Safer Solvents and Auxiliaries | The reaction uses an excess of 1,4-dioxane as both a reactant and the solvent. 1,4-dioxane itself is considered an undesirable "solvent to be avoided" in many green chemistry solvent selection guides due to its own health and environmental concerns. |

| Design for Energy Efficiency | The reaction requires heating to 90°C for an extended period (over 30 hours), indicating significant energy consumption. orgsyn.org |

| Use of Renewable Feedstocks | The starting material, 1,4-dioxane, is derived from petroleum feedstocks (ethylene oxide) and is not renewable. |

| Reduce Derivatives | This synthesis is a direct functionalization and does not involve excessive protecting groups or derivatization steps. |

| Catalysis | The process uses an iodine catalyst, which is preferable to stoichiometric reagents. However, the overall process hazards outweigh this benefit. |

| Design for Degradation | The final product is designed for chemical stability, not for biodegradation. The C-Cl and ether bonds make it inherently persistent in the environment. |

| Real-time analysis for Pollution Prevention | The procedure described monitors the reaction's progress via NMR spectroscopy, which aligns with this principle. orgsyn.org |

| Inherently Safer Chemistry for Accident Prevention | The use of chlorine gas and the potential for spontaneous inflammation present significant safety risks. orgsyn.org |

Q & A

Q. What are the optimal synthesis conditions for 2,3-dichloro-1,4-dioxane, and how do moisture and reagent ratios impact yields?

The synthesis of this compound is highly sensitive to moisture and reagent stoichiometry. Anhydrous conditions (e.g., nitrogen atmosphere) and pre-dried reagents are critical to achieve yields >75%. Deviations, such as using undried tert-butyl alcohol or a 1:10 dichloro derivative/alcohol ratio, reduce yields to ~65%. Monitoring reaction progress via IR or NMR is recommended to optimize conversion rates .

Q. What spectroscopic techniques are used to characterize this compound, and what are the key spectral features?

Key characterization methods include:

- ¹H NMR (CCl₄): Peaks at δ 3.40–4.57 (AA'BB' multiplet for CH₂ groups) and δ 5.95 (singlet for ClCHO).

- IR (CCl₄): Absorptions at 2990, 1115, and 1032 cm⁻¹ (C-O and C-Cl stretching). Cross-referencing with X-ray crystallography data ensures structural validation, particularly for distinguishing cis and trans isomers .

Q. How does this compound participate in nucleophilic substitution reactions?

The compound reacts with nucleophiles like thiols (e.g., acetylcysteine) via substitution at chlorine atoms. For example, heating with acetylcysteine in DMF at 95°C produces N-acetyl-S-(3-chloro-1,4-dioxonaphthalen-2-yl)cysteine. LC-MS and ¹H NMR confirm substitution patterns and regioselectivity .

Advanced Research Questions

Q. How can conformational equilibria and crystal packing of this compound isomers be resolved using X-ray crystallography?

The trans isomer adopts a chair conformation with axial chlorines, while the cis isomer shows a twisted boat structure. Single-crystal X-ray diffraction at low temperatures (-140°C) reveals Cl···O non-bonded interactions influencing packing. Comparative analysis with thioxane analogs (e.g., trans-2,3-dichloro-1,4-thioxane) highlights sulfur’s steric effects .

Q. What experimental and computational methods reconcile contradictions in reaction kinetics for this compound derivatives?

Discrepancies in autoxidation rates (e.g., 2,3-dichloro-1,4-naphthoquinone) arise from competing pathways (e.g., diaphorase vs. O₂ reactivity). Combining cyclic voltammetry (to measure redox potentials) with DFT calculations clarifies mechanistic outliers. For example, high reducing potential does not always correlate with faster H₂O₂ generation .

Q. How can researchers design improved pro-drugs or probes using this compound derivatives?

Derivatives like 2,3-dichloro-1,4-naphthoquinone (Dichlone) serve as redox-active scaffolds. Structure-activity relationship (SAR) studies focus on:

Q. What strategies mitigate data variability in synthetic protocols for this compound?

Variability stems from:

- Induction periods : Prolonged reaction times (≥9 hours) improve reproducibility.

- Impurity profiling : HPLC (99% purity threshold) detects by-products like tetrachlorodioxolanes. Standardizing reactor dimensions and agitation methods minimizes batch-to-batch deviations .

Methodological Guidelines

- Spectral Interpretation : Always compare experimental NMR/IR data with crystallographic results to resolve stereochemical ambiguities .

- Reaction Monitoring : Use inline IR or periodic sampling to track conversion rates, especially for moisture-sensitive reactions .

- Structural Validation : Prioritize single-crystal X-ray diffraction for conformational analysis, supplemented by computational modeling (e.g., ab initio calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.